molecular formula C13H16N4O2S B2738354 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797292-56-8

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2738354
CAS RN: 1797292-56-8
M. Wt: 292.36
InChI Key: LOLWDCCBVMZNRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions of pyridine derivatives . For instance, DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Chemical Reactions Analysis

DMAP, a related compound, is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

Scientific Research Applications

Hydrogen-bond Effect and Molecular Structure Investigation

A comprehensive theoretical and experimental study on a related compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), was carried out to explore its optimized molecular structure, harmonic vibrational frequencies, and electronic structures. This investigation revealed the molecule's stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond. Structure-activity relationship was used to correlate biological activity with quantum descriptors, indicating the compound's potential in biological applications (Mansour & Ghani, 2013).

Synthesis of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives

Research into the catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety demonstrated the efficiency of 4-(N,N-Dimethylamino)pyridine as a catalyst. This synthesis pathway opens the door to creating new compounds with potential pharmacological applications, highlighting the versatility of the core chemical structure in medicinal chemistry (Khashi, Davoodnia, & Chamani, 2014).

Coordination Ability and Biological Activity

A study on the coordination ability of a sulfamethazine Schiff-base ligand towards copper(II) revealed that its coordination leads to a significant decrease in antibacterial activity compared to the free ligand. This work suggests the compound's potential in developing metal-based drugs or studying metal-ligand interactions in biological systems (Mansour, 2014).

Synthesis of Azole, Pyrimidine, and Other Derivatives

Another research focus has been on synthesizing azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating the thiazolo(3,2-a)benzimidazole moiety. This synthesis work underscores the compound's utility as a building block for generating a wide array of biologically active compounds, suggesting its value in drug discovery and development (Farag et al., 2011).

properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-17(2)13-8-9-14-12(16-13)10-15-20(18,19)11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLWDCCBVMZNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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